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Abstract
This technical guide provides a summary of the available thermochemical properties of 5-

hydroxy-2-pentanone (CAS 1071-73-4), a molecule of interest in various chemical and

pharmaceutical contexts. Due to a scarcity of comprehensive experimental data in publicly

accessible literature, this document combines the available experimental values with a

discussion of established computational and experimental methodologies for determining the

thermochemical characteristics of hydroxy ketones. This guide aims to be a valuable resource

for professionals requiring thermochemical data for reaction modeling, process design, and

drug development.

Introduction
5-Hydroxy-2-pentanone, also known as γ-acetylpropanol, is a bifunctional organic molecule

containing both a ketone and a primary alcohol functional group.[1][2] This structure allows for

interesting chemical reactivity, including intramolecular cyclization to form a cyclic hemiacetal,

2-methyl-tetrahydro-2-furanol. Understanding the thermochemical properties of 5-hydroxy-2-

pentanone is crucial for predicting its behavior in chemical reactions, assessing its stability, and

for the design of synthetic routes and manufacturing processes.

This document summarizes the currently available quantitative thermochemical data for 5-

hydroxy-2-pentanone. It also outlines the standard experimental and computational protocols
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that can be employed to determine a more complete thermochemical profile of this and similar

molecules.

Physicochemical and Thermochemical Data
The available physicochemical and thermochemical data for 5-hydroxy-2-pentanone are

summarized in the tables below. It is important to note that a complete experimental dataset for

its core thermochemical properties (e.g., standard enthalpy of formation, Gibbs free energy of

formation, and heat capacity) is not readily available in the literature.

Table 1: Physicochemical Properties of 5-Hydroxy-2-pentanone

Property Value Source

Molecular Formula C5H10O2 [1][3][4]

Molecular Weight 102.13 g/mol [3]

Density 1.007 g/mL at 25 °C [5]

Boiling Point 144-145 °C at 100 mmHg [5]

Refractive Index n20/D 1.437 [5]

Flash Point 93 °C (closed cup)

Solubility
Miscible with water, soluble in

ethanol and ether
[5]

Table 2: Thermochemical Data for 5-Hydroxy-2-pentanone

Property Value Units Method Reference

Enthalpy of

Reaction (ΔrH°)

for 2-Furanol,

tetrahydro-2-

methyl- = 2-

Pentanone, 5-

hydroxy-

3 kJ/mol
Equilibrium

Constant (Eqk)
[6]
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Methodologies for Thermochemical
Characterization
A comprehensive understanding of the thermochemical properties of 5-hydroxy-2-pentanone

would require a combination of experimental and computational methods.

Experimental Protocols
3.1.1. Calorimetry

Calorimetry is the primary experimental technique for determining heats of reaction and heat

capacities.

Combustion Calorimetry: This method is used to determine the standard enthalpy of

formation (ΔfH°). A precisely weighed sample of 5-hydroxy-2-pentanone would be completely

combusted in a bomb calorimeter under a high pressure of oxygen. The heat released during

the combustion is measured, and from this, the standard enthalpy of combustion is

calculated. Using Hess's law and the known standard enthalpies of formation of the

combustion products (CO2 and H2O), the standard enthalpy of formation of the compound

can be determined.

Differential Scanning Calorimetry (DSC): DSC can be used to measure the heat capacity

(Cp) of 5-hydroxy-2-pentanone as a function of temperature. A small, sealed sample is

heated at a controlled rate, and the heat flow required to maintain this rate is compared to

that of an empty reference pan. This allows for the determination of the heat capacity. DSC

can also be used to measure the enthalpy of phase transitions, such as melting and boiling.

3.1.2. Mass Spectrometry

Tandem mass spectrometry can be used in the "kinetic method" to determine gas-phase

acidities and basicities.[7] This technique involves the competitive dissociation of proton-bound

dimers, and the ratio of the fragment ions can be related to the relative proton affinities of the

two monomers.[7]

Computational Protocols
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Computational chemistry provides a powerful tool for estimating thermochemical properties,

especially when experimental data is scarce.[8][9]

Ab Initio and Density Functional Theory (DFT) Calculations: High-level quantum chemical

methods, such as G3 or CBS-APNO, can be used to calculate the gas-phase enthalpy of

formation.[8][10][11] These methods involve calculating the electronic energy of the molecule

and then applying corrections for zero-point vibrational energy and thermal effects to obtain

the enthalpy. The reliability of these methods has been demonstrated for similar molecules.

[10][11]

Statistical Thermodynamics: Once the molecular properties (vibrational frequencies,

rotational constants) are calculated using quantum chemical methods, statistical

thermodynamics can be used to calculate other thermochemical properties like entropy (S°)

and heat capacity (Cp).

Visualizations
Ring-Chain Tautomerism
5-Hydroxy-2-pentanone exists in equilibrium with its cyclic hemiacetal form, 2-methyl-

tetrahydro-2-furanol.[6] This tautomerization is a key aspect of its chemistry.

5-Hydroxy-2-pentanone (Open-Chain) 2-Methyl-tetrahydro-2-furanol (Cyclic)

CH₃-C(=O)-CH₂-CH₂-CH₂-OH Cyclic Hemiacetal ΔrH° = -3 kJ/mol

Click to download full resolution via product page

Caption: Ring-chain tautomerism of 5-hydroxy-2-pentanone.

Generalized Experimental Workflow for Enthalpy of
Formation
The following diagram illustrates a generalized workflow for the experimental determination of

the standard enthalpy of formation using combustion calorimetry.
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Sample Preparation

Experiment

Data Analysis

Weigh Sample of
5-Hydroxy-2-pentanone

Place in Bomb Calorimeter

Pressurize with O₂

Ignite Sample

Measure Temperature Change

Calculate Heat of Combustion (q)

Calculate Enthalpy of Combustion (ΔcH°)

Calculate Enthalpy of Formation (ΔfH°)
using Hess's Law
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Caption: Workflow for determining enthalpy of formation.
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Conclusion
While a complete set of experimentally determined thermochemical data for 5-hydroxy-2-

pentanone is not currently available in the public domain, this guide provides the known values

and outlines the standard methodologies for a more comprehensive characterization. The

provided physicochemical data and the enthalpy of its ring-chain tautomerism serve as a

starting point for researchers. For more detailed thermochemical information, a combination of

the described experimental and computational methods is recommended. The workflows and

diagrams presented here offer a roadmap for such investigations, which will be critical for the

effective application of 5-hydroxy-2-pentanone in research and industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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